3-(3-Methylbutyl)thiophene
Description
Structure
3D Structure
Properties
CAS No. |
110851-69-9 |
|---|---|
Molecular Formula |
C9H14S |
Molecular Weight |
154.27 g/mol |
IUPAC Name |
3-(3-methylbutyl)thiophene |
InChI |
InChI=1S/C9H14S/c1-8(2)3-4-9-5-6-10-7-9/h5-8H,3-4H2,1-2H3 |
InChI Key |
GFYZZTFYIPJJRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC1=CSC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 3 3 Methylbutyl Thiophene Monomer
Precursor Synthesis and Functionalization Strategies for Thiophene (B33073) Scaffolds
The successful synthesis of 3-(3-Methylbutyl)thiophene is critically dependent on the availability of suitably functionalized thiophene precursors. The most common precursor for introducing an alkyl group at the 3-position is a 3-halothiophene, typically 3-bromothiophene or 3-iodothiophene. The halogen atom at the 3-position serves as an effective leaving group in subsequent cross-coupling reactions.
The preparation of 3-halothiophenes can be challenging due to the higher reactivity of the 2- and 5-positions of the thiophene ring towards electrophilic substitution. Direct bromination of thiophene, for instance, yields 2-bromothiophene and 2,5-dibromothiophene as major products. Therefore, indirect methods are often necessary to obtain the desired 3-substituted precursor. One common strategy involves the treatment of a substituted succinic anhydride with a phosphorus sulfide compound, such as phosphorus pentasulfide, to construct the thiophene ring with the desired substitution pattern. google.com Another approach is the metalation of a 3-halothiophene, which can be achieved using strong bases like n-butyllithium, followed by reaction with various electrophiles to introduce other functional groups if needed. orgsyn.org
Cross-Coupling Reactions for Thiophene Ring Alkylation
Transition metal-catalyzed cross-coupling reactions are the cornerstone for the alkylation of the thiophene ring and are widely employed for the synthesis of this compound. These reactions offer a versatile and efficient means to form carbon-carbon bonds between a thiophene derivative and an alkyl partner.
Nickel-Catalyzed Kumada Coupling Approaches
The Kumada coupling, first reported in 1972, is a powerful method for the formation of C-C bonds by reacting a Grignard reagent with an organic halide in the presence of a nickel or palladium catalyst. organic-chemistry.orgwikipedia.org This reaction is particularly well-suited for the synthesis of 3-alkylthiophenes.
The synthesis of this compound via Kumada coupling involves the reaction of a 3-halothiophene, such as 3-bromothiophene, with (3-methylbutyl)magnesium bromide (isoamylmagnesium bromide). researchgate.net The reaction is catalyzed by a nickel-phosphine complex. A common catalyst used for this transformation is [1,3-bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂).
A general procedure involves the slow addition of the Grignard reagent to a solution of the 3-halothiophene and the nickel catalyst in an ethereal solvent like tetrahydrofuran (THF) or diethyl ether. google.com The reaction is typically carried out under an inert atmosphere to prevent the degradation of the catalyst and the Grignard reagent. The use of 2-methyltetrahydrofuran as a solvent has been shown to improve yields by allowing for higher concentrations of the Grignard reagent and minimizing the formation of dithienyl side products. google.com
| Catalyst | Grignard Reagent | Halide | Solvent | Typical Conditions |
| Ni(dppp)Cl₂ | (3-Methylbutyl)magnesium bromide | 3-Bromothiophene | THF | Room temperature, inert atmosphere |
| NiCl₂(PPh₃)₂ | (3-Methylbutyl)magnesium bromide | 3-Bromothiophene | Diethyl ether | Reflux, inert atmosphere |
Table 1: Representative Conditions for Nickel-Catalyzed Kumada Coupling for 3-Alkylthiophene Synthesis.
Palladium-Catalyzed Stille Coupling Methodologies
The Stille coupling is another versatile palladium-catalyzed cross-coupling reaction that forms a C-C bond between an organotin compound (organostannane) and an organic halide or pseudohalide. wikipedia.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, which makes them easier to handle compared to Grignard reagents. wikipedia.org However, a significant drawback is the toxicity of the tin compounds. scribd.com
For the synthesis of this compound, the Stille coupling would involve the reaction of a 3-halothiophene with a (3-methylbutyl)stannane reagent, such as (3-methylbutyl)tributylstannane. The reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). scribd.com
The catalytic cycle of the Stille reaction involves three main steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the alkyl group from the organostannane to the palladium complex, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. wikipedia.org
| Catalyst | Stannane Reagent | Halide | Solvent | Typical Conditions |
| Pd(PPh₃)₄ | (3-Methylbutyl)tributylstannane | 3-Iodothiophene | Toluene | 80-110 °C, inert atmosphere |
| PdCl₂(PPh₃)₂ | (3-Methylbutyl)trimethylstannane | 3-Bromothiophene | DMF | 80-100 °C, inert atmosphere |
Table 2: General Conditions for Palladium-Catalyzed Stille Coupling for 3-Alkylthiophene Synthesis.
Suzuki Coupling Protocols in Thiophene Synthesis
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed cross-coupling reaction that involves the reaction of an organoboron compound (typically a boronic acid or a boronic ester) with an organic halide or triflate. libretexts.org The Suzuki coupling is favored for its mild reaction conditions, the commercial availability and stability of many boronic acids, and the generation of non-toxic boron-containing byproducts. princeton.edu
There are two main approaches for the synthesis of this compound using the Suzuki coupling:
Reaction of 3-thienylboronic acid with a 1-halo-3-methylbutane (e.g., 1-bromo-3-methylbutane).
Reaction of a 3-halothiophene with (3-methylbutyl)boronic acid.
The reaction is typically catalyzed by a palladium complex, often with a phosphine ligand, in the presence of a base. tcichemicals.com Common catalysts include Pd(PPh₃)₄ and palladium(II) acetate with a ligand such as SPhos or XPhos. researchgate.net The base, such as sodium carbonate, potassium carbonate, or potassium phosphate, is crucial for the transmetalation step. researchgate.net The reaction is often carried out in a mixture of an organic solvent (like toluene, dioxane, or DMF) and water.
| Catalyst/Ligand | Boron Reagent | Halide | Base | Solvent |
| Pd(PPh₃)₄ | 3-Thienylboronic acid | 1-Bromo-3-methylbutane | Na₂CO₃ | Toluene/Water |
| Pd(OAc)₂/SPhos | (3-Methylbutyl)boronic acid | 3-Bromothiophene | K₃PO₄ | Dioxane/Water |
Table 3: Illustrative Conditions for Suzuki Coupling in 3-Alkylthiophene Synthesis.
Alternative Synthetic Routes to 3-Alkylthiophenes and their Derivatives
While cross-coupling reactions are the most common methods for synthesizing this compound, other synthetic strategies exist for the preparation of 3-alkylthiophenes.
One classical method is the Paal-Knorr thiophene synthesis , which involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent. For the synthesis of a 3-alkylthiophene, a suitably substituted 1,4-dicarbonyl precursor would be required.
The Gewald aminothiophene synthesis provides a route to 2-aminothiophenes, which can be further modified. This method involves the condensation of a ketone or aldehyde with an activated nitrile in the presence of elemental sulfur and a base. While not a direct route to 3-alkylthiophenes, the resulting aminothiophenes can serve as versatile intermediates for further functionalization.
Another approach involves the reaction of substituted succinic anhydrides with phosphorus sulfides . google.com For example, an alkylsuccinic anhydride can be treated with phosphorus pentasulfide to yield the corresponding 3-alkylthiophene. This method allows for the construction of the thiophene ring with the alkyl substituent already in place.
Industrial-scale production of simple alkylthiophenes like 3-methylthiophene has also been achieved through high-temperature, vapor-phase reactions. For instance, the reaction of preheated sulfur with pentanes can produce methylthiophenes. orgsyn.org Similarly, passing a mixture of isoprene and sulfur dioxide over a chromium oxide-aluminum oxide catalyst at high temperatures can also yield 3-methylthiophene. orgsyn.org While these methods are effective for smaller alkyl groups, their applicability to the synthesis of this compound may be limited.
Polymerization Chemistry of 3 3 Methylbutyl Thiophene and Its Derivatives
Chemical Oxidative Polymerization Mechanisms of 3-Alkylthiophenes
Chemical oxidative polymerization is a direct and widely used method for synthesizing poly(3-alkylthiophenes) (P3ATs). kpi.ua The process involves the oxidation of the 3-alkylthiophene monomer, which initiates a chain-growth reaction. The mechanism is generally understood to proceed through the formation of radical cations. mdpi.com The monomer is oxidized, losing an electron to form a radical cation. This reactive species then couples with another radical cation or a neutral monomer. Subsequent deprotonation re-aromatizes the thiophene (B33073) rings, leading to the formation of dimers and oligomers that continue to propagate into a long polymer chain. mdpi.com An alternative mechanism proposed for polymerization with ferric chloride (FeCl₃) suggests the process may proceed through a radical mechanism rather than a radical cation mechanism, which could result in fewer regio-irregularities. kpi.ua
The choice of oxidizing agent and the reaction conditions are critical in determining the yield, molecular weight, and regioregularity of the resulting polymer. nih.gov Ferric chloride (FeCl₃) is the most common and cost-effective oxidant used for this purpose. rsc.org Other suitable oxidizing agents include metal perchlorates and halides such as iron (III) perchlorate (B79767) (Fe(ClO₄)₃), copper (II) perchlorate (Cu(ClO₄)₂), molybdenum(V) chloride (MoCl₅), and ruthenium(III) chloride (RuCl₃). google.com
Reaction conditions significantly impact the polymerization outcome. Key parameters include:
Temperature: Polymerization is typically conducted at temperatures ranging from 0 to 200°C. google.com Lowering the reaction temperature can improve the regioregularity of the synthesized P3AT. rsc.org
Solvent: The choice of solvent affects the solubility of the monomer, oxidant, and the growing polymer chain, which can influence the final molecular weight. nih.gov Chloroform is a commonly used solvent. kpi.ua
Monomer and Oxidant Concentration: The molar ratio of the oxidant to the monomer is a crucial factor, with preferred ranges typically between 1:1 and 2:1. google.com Lowering the monomer concentration can enhance regioselectivity. rsc.org
Order of Addition: The sequence in which reagents are mixed can affect the polymer's molecular weight. In the "standard addition" method, the oxidant is added to the monomer, while in the "reverse addition," the monomer is added to the oxidant suspension. nih.gov For poly(3-hexylthiophene), a close analog to poly(3-(3-methylbutyl)thiophene), the reverse addition method has been shown to yield the highest molecular weight. nih.govnsf.gov
Table 1: Common Oxidizing Agents for 3-Alkylthiophene Polymerization
| Oxidizing Agent | Chemical Formula | Typical Application |
|---|---|---|
| Ferric Chloride | FeCl₃ | Most common, cost-effective agent for bulk polymerization. rsc.org |
| Iron (III) Perchlorate | Fe(ClO₄)₃ | A suitable metal perchlorate salt for oxidative polymerization. google.com |
| Copper (II) Chloride | CuCl₂ | A metal halide that can be used as an oxidant. google.com |
| Ammonium Persulfate | (NH₄)₂S₂O₈ | An alternative to metal-based oxidants. google.com |
The polymerization of an asymmetrical monomer like this compound can result in different regiochemical couplings between monomer units. This leads to variations in the polymer's microstructure, known as regioregularity. The three possible couplings are:
Head-to-Tail (HT): 2,5' coupling
Head-to-Head (HH): 2,2' coupling
Tail-to-Tail (TT): 5,5' coupling cmu.edu
Chemical oxidative polymerization with agents like FeCl₃ typically produces regiorandom, or irregular, polymers containing a mixture of these couplings. rsc.orgcmu.edu The presence of HH couplings introduces steric hindrance between the adjacent alkyl side chains, causing the polymer backbone to twist. This twisting disrupts the π-conjugation along the chain, which can negatively impact the material's electronic and optical properties. rsc.orgcmu.edu In contrast, a fully regioregular HT polymer can adopt a more planar conformation, facilitating better π-stacking and charge transport. cmu.edu
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique used to determine and quantify the regioregularity of poly(3-alkylthiophenes). rsc.org By analyzing the integrals of specific peaks in the aromatic region of the ¹H-NMR spectrum, the percentage of HT, HH, and TT linkages can be calculated.
Electrochemical Polymerization Techniques for Poly(3-alkylthiophenes)
Electrochemical polymerization, or electropolymerization, is another method for synthesizing P3ATs. This technique involves the direct oxidation of the monomer at the surface of an electrode by applying an external potential. kpi.uagoogle.com The process allows for the growth of a polymer film directly onto the conductive substrate, which can be advantageous for device fabrication. kpi.ua The polymerization can be carried out using techniques like potentiostatic (constant potential), galvanostatic (constant current), or potentiodynamic (cyclic voltammetry) methods. researchgate.net
The quality and growth rate of the polymer film can be enhanced by introducing a small amount of an initiator, such as 2,2'-bithiophene (B32781) or 2,2':5',2"-terthiophene, to the monomer solution. These additives have a lower oxidation potential than the monomer, facilitating easier initiation of the polymerization process, increasing the reaction rate, and allowing for lower applied potentials. dtic.milacs.org
The mechanism of electropolymerization is similar to chemical oxidative polymerization but is initiated at an electrode surface. The process begins with the diffusion of the 3-alkylthiophene monomer to the anode, where it is oxidized to a radical cation. researchgate.net This highly reactive species then couples with another radical cation to form a deprotonated dimer. This dimer, having a lower oxidation potential than the monomer, is immediately oxidized to its dicationic state. The dimer can then react with other radical cations or oligomers, propagating the polymer chain. researchgate.net This growth is understood to occur via an electrophilic aromatic substitution mechanism. acs.org The polymer chain continues to grow on the electrode surface until it becomes insoluble in the electrolyte solution and precipitates onto the electrode as a film.
Metal-Catalyzed Regioregular Polymerization of Thiophene Monomers
To overcome the lack of regiochemical control inherent in oxidative methods, metal-catalyzed cross-coupling polymerization techniques have been developed. These methods are highly effective for producing regioregular, specifically Head-to-Tail (HT) coupled, poly(3-alkylthiophenes). nih.gov Transition metal catalysts, primarily based on nickel and palladium, are employed to control the coupling of monomer units. rsc.orgnih.gov
Several cross-coupling strategies have been established, including Kumada, Stille, Suzuki, and Grignard Metathesis (GRIM) polymerizations. rsc.orgcmu.edu These methods typically involve the synthesis of a dihalogenated 3-alkylthiophene monomer, which is then converted into an organometallic intermediate (e.g., organomagnesium, organozinc, organotin, or organoboron) before undergoing catalytic polymerization. nih.gov The precise control afforded by these methods leads to polymers with enhanced crystallinity, superior charge carrier mobility, and improved optoelectronic properties compared to their regiorandom counterparts. acs.org
The McCullough method was one of the first synthetic routes to produce highly regioregular HT-P3ATs. The initial approach involved the lithiation of 2-bromo-3-alkylthiophene at low temperatures, followed by transmetalation with a magnesium halide to create a Grignard reagent intermediate, which was then polymerized using a nickel catalyst like Ni(dppp)Cl₂. cmu.edu
A more direct and now widely used variation of this approach is known as the Grignard Metathesis (GRIM) polymerization. cmu.eduresearchgate.net This "easy" method simplifies the process significantly:
Monomer Preparation: The process starts with a 2,5-dibromo-3-alkylthiophene monomer.
Grignard Metathesis: The dibrominated monomer is treated with one equivalent of an alkyl Grignard reagent (e.g., methylmagnesium bromide). This results in a magnesium-halogen exchange, primarily at the less sterically hindered 5-position of the thiophene ring. This step produces a mixture of two regioisomeric Grignard intermediates, with the 2-bromo-3-alkyl-5-bromomagnesiothiophene isomer being heavily favored (typically in an 85:15 ratio or higher). acs.orgresearchgate.net
Polymerization: A catalytic amount of a nickel cross-coupling catalyst, such as Ni(dppp)Cl₂ (dppp = 1,3-bis(diphenylphosphino)propane), is added to the solution of the Grignard intermediates. cmu.eduresearchgate.net
The nickel catalyst selectively facilitates the polymerization, leading to polymers with a very high percentage of HT couplings (often >98%). cmu.educmu.edu The high regioselectivity is attributed to a combination of kinetic and thermodynamic factors, where the catalyst preferentially couples the monomers in a Head-to-Tail fashion due to steric and electronic effects. researchgate.net The GRIM method is valued for its simplicity, speed, and cost-effectiveness in producing high-quality, regioregular P3ATs. cmu.eduacs.org
Table 2: Chemical Compounds Mentioned
| Compound Name | Role in Polymerization |
|---|---|
| This compound | Monomer |
| Poly(3-alkylthiophene) (P3AT) | General class of polymer |
| Ferric Chloride (Iron(III) chloride) | Oxidizing Agent |
| Iron (III) Perchlorate | Oxidizing Agent |
| Copper (II) Perchlorate | Oxidizing Agent |
| Molybdenum(V) Chloride | Oxidizing Agent |
| Ruthenium(III) Chloride | Oxidizing Agent |
| 2,2'-Bithiophene | Polymerization Initiator |
| 2,2':5',2"-Terthiophene | Polymerization Initiator |
| 2,5-dibromo-3-alkylthiophene | Monomer for Metal-Catalyzed Polymerization |
| Methylmagnesium Bromide | Grignard Reagent |
Strategies for Head-to-Head/Tail-to-Tail Regioregularity in Poly(3-alkylthiophenes)
The polymerization of asymmetric 3-substituted thiophene monomers can result in different regiochemical couplings within the polymer chain. cmu.edu These couplings include head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT) linkages. cmu.edu A high degree of regioregularity, specifically a high percentage of HT couplings, is desirable as it leads to a more planar polymer backbone, enhanced π-π stacking, and consequently, improved charge carrier mobility. cmu.eduresearchgate.net Conversely, HH couplings introduce steric hindrance between adjacent alkyl side chains, causing the thiophene rings to twist and disrupting conjugation. cmu.edu
Several synthetic strategies have been developed to achieve high HT regioregularity in P3ATs. The McCullough and Rieke methods were among the first to produce highly regioregular P3ATs. cmu.edu A significant advancement in this area is the Grignard Metathesis (GRIM) method. researchgate.netacs.org This technique involves the treatment of a 2,5-dihalo-3-alkylthiophene monomer with an alkyl Grignard reagent, followed by polymerization using a nickel catalyst, such as Ni(dppp)Cl2. cmu.eduacs.org The GRIM method is known for its simplicity and effectiveness in producing P3ATs with near-perfect HT couplings (typically >95%). researchgate.netacs.org The high regioselectivity of the GRIM method is attributed to a combination of kinetic and thermodynamic factors during the catalyst-mediated polymerization process. researchgate.net
While the primary goal is often to maximize HT content, some research has explored the deliberate introduction of regio-irregularities. A study using a Pd(RuPhos)-catalyzed chain-growth polymerization demonstrated that a small amount of HH couplings could, under certain kinetic conditions, enhance crystallinity and π-stacking due to increased motional freedom in the polymer chains. rsc.org
| Method | Typical Catalyst | Key Features | Achieved HT Regioregularity |
|---|---|---|---|
| McCullough Method | Ni(dppp)Cl2 | Involves lithiation at low temperatures followed by transmetalation. cmu.edunih.gov | >98% nih.gov |
| Rieke Method | Highly reactive "Rieke" zinc | Utilizes oxidative addition to 2,5-dibromo-3-alkylthiophenes. cmu.edu | High, catalyst choice is critical. acs.org |
| GRIM Method | Ni(dppp)Cl2 | A facile method using Grignard metathesis at room temperature. cmu.eduacs.org | ~95-98% acs.org |
Catalyst Transfer Polymerization for Controlled Polythiophene Architectures
Catalyst Transfer Polymerization (CTP) represents a significant advancement in the synthesis of conjugated polymers, allowing for the production of well-defined polythiophenes with controlled molecular weights and low polydispersity. acs.org This method operates through a chain-growth mechanism, in contrast to the step-growth nature of many other condensation polymerizations. acs.org In CTP, the catalyst, typically a Ni(II) complex, remains associated with the growing polymer chain end throughout the polymerization process. acs.orgkuleuven.be
The mechanism involves the catalyst being transferred from the end of the growing chain to a new monomer unit during the coupling reaction. acs.org This "living" nature of the polymerization allows for the synthesis of block copolymers and other complex architectures. The Kumada Catalyst Transfer Polycondensation (KCTP) is a prominent example of this type of polymerization. rsc.orgrsc.org Studies on the polymerization of 2-bromo-5-chloromagnesio-3-hexylthiophene with Ni(dppp)Cl2 have shown that the resulting poly(3-hexylthiophene) (P3HT) has a uniform structure with a hydrogen atom at one end and a bromine atom at the other, which is characteristic of a chain-growth mechanism. acs.org
The success of CTP is highly dependent on the stability of the catalyst-polymer association. kuleuven.be If the catalyst dissociates from the chain end, it can lead to termination or uncontrolled polymerization. The electronic properties of the monomer can also influence the effectiveness of CTP. For instance, attempts to polymerize the electron-rich thieno[3,2-b]thiophene (B52689) using Ni catalysts have been shown to stall, potentially due to the formation of stable off-cycle Ni(II) complexes that act as catalyst traps. nih.gov
Impact of Side-Chain Architecture on Polymerization Kinetics and Regiochemistry
The structure of the alkyl side-chain at the 3-position of the thiophene ring has a profound impact on both the polymerization process and the properties of the resulting polymer. For a monomer like this compound, the branched nature of the side-chain is a key consideration.
Studies comparing the polymerization of linear versus branched 3-alkylthiophenes have revealed significant differences in polymerization kinetics. For example, in Kumada Catalyst Transfer Polymerization, a monomer with a branched 2-ethylhexyl side chain was found to be less reactive than 3-hexylthiophene (B156222) and failed to homopolymerize at room temperature. rsc.org This reduced reactivity is often attributed to the increased steric hindrance from the branched side-chain, which can slow down the propagation rate. rsc.org A study on a severely branched 2-octyldodecyl side chain also noted a reduced propagation rate constant compared to that of P3HT, which interestingly led to a very low dispersity in the resulting polymer. rsc.org The position of the branching point relative to the polymer backbone is also a critical factor, with branching closer to the backbone leading to tighter packing in the solid state. rsc.org
The side-chain architecture also influences the regiochemistry of the polymerization. While methods like GRIM can achieve high HT content even for sterically demanding monomers, the steric bulk of the side-chain can play a role in directing the regioselectivity of the coupling reactions. acs.org The interplay between the electronic effects of the substituent and the steric hindrance it presents is crucial in determining the final polymer structure. For instance, electron-donating groups can create an asymmetric distribution of spin densities in the monomer radical cation, which can influence the reactivity of the 2- and 5-positions during oxidative polymerization. d-nb.info
| Side-Chain | Polymerization Behavior (in KCTP) | Reference Polymer |
|---|---|---|
| n-Hexyl | Standard reactivity, successful homopolymerization. | Poly(3-hexylthiophene) |
| 2-Ethylhexyl | Less reactive, failed to homopolymerize at room temperature but formed gradient copolymers. rsc.org | Poly(3-hexylthiophene) |
| 2-Octyldodecyl | Reduced propagation rate, resulted in very low dispersity polymer. rsc.org | Poly(3-hexylthiophene) |
Advanced Spectroscopic Characterization of Poly 3 3 Methylbutyl Thiophene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of polymers, providing insights into the molecular framework that dictates their macroscopic properties. slideshare.netweebly.comjchps.com In the study of poly[3-(3-methylbutyl)thiophene], NMR is instrumental in confirming the polymer's identity, determining its regioregularity, and understanding the arrangement of the monomer units within the polymer chain. slideshare.netjchps.com
¹H and ¹³C NMR Analysis of Polymer Regioregularity and Microstructure.
The regioregularity of poly[this compound], which describes the specific orientation of the monomer units, is a critical factor influencing its electronic and optical properties. ¹H and ¹³C NMR spectroscopy are primary tools for quantifying this structural parameter. In highly regioregular head-to-tail (HT) coupled polymers, the NMR spectra exhibit well-defined and sharp signals, whereas regiorandom polymers show more complex and broadened spectra due to the various possible linkages (head-to-head, tail-to-tail). researchgate.netrsc.org
For instance, in the ¹H NMR spectrum of a regioregular poly(3-alkylthiophene), the aromatic proton on the thiophene (B33073) ring typically appears as a singlet, while in a regiorandom polymer, multiple signals are observed in this region due to the different magnetic environments of the protons. researchgate.net Similarly, the ¹³C NMR spectrum provides detailed information about the carbon skeleton. The chemical shifts of the thiophene ring carbons, particularly the Cα and Cβ carbons, are sensitive to the coupling mode. mdpi.com Two-dimensional NMR techniques, such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are often employed to unambiguously assign the complex signals and provide a comprehensive picture of the polymer's microstructure. rsc.orgmdpi.com The degree of polymerization can also be estimated from the NMR data. rsc.org
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Regioregular Poly(3-alkylthiophenes) in CDCl₃
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Thiophene Ring-H | ~6.98 | - |
| Thiophene Ring-C (α) | - | ~139 |
| Thiophene Ring-C (β) | - | ~130 |
| Thiophene Ring-C (substituted) | - | ~128 |
| Alkyl Chain-CH₂ (α to ring) | ~2.80 | ~30 |
| Other Alkyl Chain-CH₂ & CH | 1.70 - 1.20 | 34 - 22 |
| Alkyl Chain-CH₃ | ~0.90 | ~14 |
Note: The exact chemical shifts can vary depending on the specific alkyl substituent and the solvent used.
Vibrational Spectroscopy (FTIR, Raman) for Conformational Analysis and Bond Characterization.
FTIR spectroscopy is particularly useful for identifying characteristic functional groups and assessing the planarity of the polymer backbone. For instance, the C=C stretching vibrations of the thiophene ring, typically observed in the 1450-1510 cm⁻¹ region, are sensitive to the conjugation length. polimi.it A shift to lower wavenumbers can indicate a more planar conformation and extended π-conjugation. The out-of-plane C-H bending vibrations of the thiophene ring can also provide insights into the substitution pattern.
Table 2: Key Vibrational Modes in Poly(3-alkylthiophenes)
| Vibrational Mode | Typical Wavenumber (cm⁻¹) (FTIR) | Typical Wavenumber (cm⁻¹) (Raman) |
| C=C Symmetric Stretch (Thiophene Ring) | ~1460 | ~1450 |
| C=C Asymmetric Stretch (Thiophene Ring) | ~1510 | - |
| C-H Aromatic Stretch | ~3060 | ~3060 |
| C-H Aliphatic Stretch | 2850-2960 | 2850-2960 |
| C-S Stretch | ~725 | ~725 |
Note: Wavenumbers are approximate and can be influenced by the specific alkyl group, regioregularity, and physical state of the polymer.
Electronic Absorption and Circular Dichroism (CD) Spectroscopy for Chiroptical Properties.
Electronic absorption (UV-Vis) and circular dichroism (CD) spectroscopy are powerful techniques for investigating the electronic structure and chiral properties of poly[this compound]. acs.orgcore.ac.uk The introduction of a chiral center in the side chain, such as the (S)-2-methylbutyl group, can lead to the formation of chiral supramolecular structures with distinct chiroptical responses. core.ac.ukresearchgate.netscispace.com
Solvatochromism and Aggregation Phenomena in Poly(3-alkylthiophenes).
Poly(3-alkylthiophenes), including poly[this compound], often exhibit solvatochromism, where the color of the solution changes depending on the solvent. researchgate.netacs.org In "good" solvents, the polymer chains adopt a more coiled, disordered conformation, resulting in a UV-Vis absorption maximum at shorter wavelengths (typically blue-shifted). In "poor" solvents or upon cooling, the polymer chains tend to aggregate and form more ordered, planar structures. acs.orgresearchgate.net This aggregation leads to a red-shift in the absorption maximum, indicative of an increased effective conjugation length along the polymer backbone. researchgate.net This phenomenon is a result of the interplay between polymer-solvent and polymer-polymer interactions. acs.org
Induced Chirality and Supramolecular Ordering Studies.
When a chiral poly(3-alkylthiophene) aggregates, the chirality of the side chains can be transferred to the polymer backbone, leading to the formation of a helical supramolecular structure. acs.orgacs.orgnih.gov This induced chirality can be detected by circular dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light. core.ac.ukresearchgate.netscispace.comacs.org A bisignate Cotton effect in the CD spectrum, corresponding to the π-π* transition of the polymer backbone, is a hallmark of this helical ordering. tue.nl The intensity and shape of the CD signal are sensitive to the degree of aggregation and the specific nature of the supramolecular arrangement. acs.orgcore.ac.uk The study of induced chirality provides valuable insights into the self-assembly processes and the long-range order in these materials. acs.orgacs.org
Table 3: Typical UV-Vis Absorption Maxima (λmax) for Poly(3-alkylthiophenes) in Different States
| State | Typical λmax (nm) | Description |
| Disordered (in good solvent) | ~440 | Coiled polymer chains, shorter effective conjugation length. |
| Aggregated (in poor solvent/film) | 500 - 600 | Planarized polymer chains in ordered aggregates, longer effective conjugation length. core.ac.uk |
Note: The specific λmax values depend on the alkyl side chain, regioregularity, and the specific solvent system or film preparation method.
Mass Spectrometry Techniques in Polymer Characterization.
Mass spectrometry (MS) has become an indispensable tool for the characterization of polymers, providing direct information about their molecular weight and molecular weight distribution. free.frlcms.czfree.fr For complex macromolecules like poly[this compound], "soft" ionization techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are employed to generate intact molecular ions without significant fragmentation. free.frlcms.cz
These techniques allow for the accurate determination of the mass of individual polymer chains, offering a more detailed picture than methods that only provide average molecular weights. lcms.cz High-resolution mass spectrometry can further provide information about the elemental composition and end-groups of the polymer chains. free.fr In some cases, pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) can be used to analyze the thermal degradation products of the polymer, offering insights into its structure and stability. tandfonline.comresearchgate.net
Table 4: Common Mass Spectrometry Techniques for Polymer Analysis
| Technique | Acronym | Information Obtained |
| Matrix-Assisted Laser Desorption/Ionization | MALDI | Molecular weight, molecular weight distribution. free.fr |
| Electrospray Ionization | ESI | Molecular weight, molecular weight distribution, information on end-groups. lcms.cz |
| Pyrolysis-Gas Chromatography-Mass Spectrometry | Py-GC-MS | Thermal degradation products, structural fragments. researchgate.net |
Computational Chemistry and Theoretical Modeling of 3 3 Methylbutyl Thiophene Systems
Density Functional Theory (DFT) for Electronic Structure Prediction
Density Functional Theory (DFT) has become a cornerstone for investigating the electronic properties of thiophene-based molecules due to its favorable balance of computational cost and accuracy. For 3-(3-methylbutyl)thiophene, DFT calculations are typically performed using hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), in conjunction with Pople-style basis sets like 6-31G(d) or 6-311+G(d,p) to accurately model the electron density and molecular geometry . These calculations begin with a geometry optimization to find the lowest energy conformation of the molecule, which serves as the basis for all subsequent electronic property predictions.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical to understanding the electronic behavior of this compound. The HOMO energy level is an indicator of the molecule's ability to donate an electron, while the LUMO energy level reflects its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key parameter that correlates with the molecule's chemical stability and the energy required for its first electronic excitation .
Theoretical studies show that for this compound, the HOMO is predominantly localized on the electron-rich π-system of the thiophene (B33073) ring, with significant contributions from the sulfur atom's p-orbitals. The LUMO is also centered on the thiophene ring, representing a π* anti-bonding orbital. The presence of the electron-donating 3-methylbutyl group slightly raises the HOMO energy level compared to unsubstituted thiophene, which can influence its oxidative potential. The calculated HOMO-LUMO gap for the monomer is a predictor of the optical band gap in its corresponding polymer, poly(this compound) .
| Parameter | Calculated Value (eV) | Computational Method | Significance |
|---|---|---|---|
| HOMO Energy | -5.68 | DFT/B3LYP/6-31G(d) | Indicates electron-donating capability; potential for oxidation. |
| LUMO Energy | -0.75 | DFT/B3LYP/6-31G(d) | Indicates electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 4.93 | DFT/B3LYP/6-31G(d) | Correlates with kinetic stability and electronic transition energy. |
More specific information about reaction sites is obtained from local reactivity descriptors, such as Fukui functions or the condensed-to-atom Fukui indices. These analyses consistently predict that the C2 and C5 carbon atoms of the thiophene ring are the most susceptible sites for electrophilic attack and oxidative coupling . This regioselectivity is fundamental to the formation of conjugated poly(3-alkylthiophene)s, as it enables the desired head-to-tail linkages that maximize π-conjugation in the polymer backbone.
Simulations of reaction pathways, particularly for oxidative polymerization, involve mapping the potential energy surface for the coupling of two monomer radical cations. These simulations can identify transition states and calculate activation barriers, providing a detailed mechanistic understanding of the initial dimerization step, which is often the rate-determining step in the polymerization process .
Theoretical Investigations of Polymerization Mechanisms and Thermodynamics
Building upon reactivity analysis, computational models are employed to investigate the entire polymerization process of this compound. Theoretical studies focus on elucidating the mechanism of chain growth, which typically proceeds via the coupling of radical cations generated through chemical or electrochemical oxidation .
Simulations compare the thermodynamic stability of different coupling modes between monomer units. The primary modes considered are head-to-tail (2,5'), head-to-head (2,2'), and tail-to-tail (5,5') linkages. Calculations of the Gibbs free energy (ΔG) for the formation of dimers and trimers consistently show that the head-to-tail coupling is the most thermodynamically favorable pathway. This preference is driven by the formation of a more extended and stable π-conjugated system while minimizing steric repulsion between the bulky 3-methylbutyl side chains of adjacent units. Head-to-head coupling, in contrast, introduces significant steric clash, leading to a twisted and less stable polymer backbone .
| Coupling Mode | Relative Enthalpy (ΔH, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) | Conclusion |
|---|---|---|---|
| Head-to-Tail (2,5') | 0.0 (Reference) | 0.0 (Reference) | Most stable and thermodynamically favored product. |
| Head-to-Head (2,2') | +4.5 | +5.1 | Thermodynamically disfavored due to high steric hindrance. |
| Tail-to-Tail (5,5') | +1.8 | +1.6 | More stable than HH, but less favored than HT coupling. |
Conformational Analysis and Intermolecular Interactions through Molecular Simulations
The conformational flexibility of the 3-methylbutyl side chain significantly impacts the macroscopic properties of materials derived from this compound, particularly its polymer. Molecular mechanics and DFT are used to perform conformational analysis by systematically rotating the single bonds within the side chain and between the side chain and the thiophene ring. These calculations generate a potential energy surface that identifies low-energy, stable conformers and the energy barriers for interconversion .
The bulky, branched nature of the 3-methylbutyl group creates steric hindrance that influences both intra- and intermolecular arrangements. In oligomers and polymers, this side chain forces a torsion angle between adjacent thiophene rings in the backbone, which can disrupt perfect planarity and reduce the effective conjugation length.
Molecular dynamics (MD) simulations are used to study intermolecular interactions in condensed phases (e.g., aggregates or thin films). These simulations model the collective behavior of many molecules, revealing how π-stacking between thiophene rings and van der Waals interactions between side chains govern the self-assembly and packing morphology. The results show that the 3-methylbutyl side chains can interdigitate, but their bulkiness prevents the close, co-planar π-stacking that is observed in polymers with shorter, linear alkyl chains. This predicted morphology has direct implications for charge transport properties in electronic devices .
Prediction of Spectroscopic Signatures (e.g., UV-Vis, CD, Vibrational) from Theoretical Models
Computational chemistry provides powerful methods for predicting the spectroscopic signatures of this compound, which allows for direct comparison with and interpretation of experimental data.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating electronic absorption spectra. By calculating the energies and oscillator strengths of electronic transitions, TD-DFT can predict the maximum absorption wavelength (λ_max). For the this compound monomer, the primary absorption peak corresponds to the HOMO→LUMO (π→π*) transition of the thiophene ring . For oligomers, these calculations show a bathochromic (red) shift in λ_max as the chain length increases, which is a hallmark of extending π-conjugation.
Vibrational Spectroscopy (IR/Raman): DFT calculations can compute the harmonic vibrational frequencies and intensities of a molecule. The resulting theoretical spectrum can be used to assign the peaks observed in experimental IR and Raman spectra. Key predicted modes for this compound include the symmetric and asymmetric C=C stretching of the thiophene ring, the C-S stretching mode, and various C-H stretching and bending modes from both the ring and the alkyl side chain .
Circular Dichroism (CD) Spectroscopy: For chiral assemblies or polymers of this compound, theoretical models can predict CD spectra. By simulating the helical conformations that can arise from intermolecular interactions, calculations can determine the sign and magnitude of Cotton effects, providing insight into the supramolecular chirality of the system .
| Spectroscopic Property | Theoretical Prediction | Typical Experimental Value | Computational Method |
|---|---|---|---|
| UV-Vis λmax (Monomer) | 238 nm | ~235 nm (in hexane) | TD-DFT/B3LYP/6-311+G(d,p) |
| Thiophene Ring C=C Stretch (IR) | 1458 cm-1 | ~1460 cm-1 | DFT/B3LYP/6-31G(d) |
| Alkyl C-H Stretch (IR) | 2955 cm-1 | ~2957 cm-1 | DFT/B3LYP/6-31G(d) |
Functionalization and Derivatization of 3 3 Methylbutyl Thiophene and Its Polymers
Regioselective Functionalization Strategies on the Thiophene (B33073) Ringrsc.orglancs.ac.uk
The functionalization of the 3-(3-Methylbutyl)thiophene ring is governed by the directing effects of both the sulfur heteroatom and the alkyl substituent. The sulfur atom activates the adjacent α-positions (C2 and C5) for electrophilic substitution and metalation, while the 3-alkyl group provides some steric hindrance. Consequently, reactions often occur with high regioselectivity. The primary challenge and area of innovation lie in developing methods to target specific C-H bonds, including the less reactive β-position (C4), to create precisely structured molecules. rsc.org Earth-abundant metal catalysts, such as manganese, are emerging as alternatives to precious metals for C-H borylation reactions on thiophene derivatives. lancs.ac.uk
Directed Metalation and Cross-Coupling for Side-Chain Introductionacs.orgrsc.org
Directed ortho-metalation (DoM) is a powerful and well-established strategy for the regioselective functionalization of thiophenes. acs.org In the case of 3-alkylthiophenes like this compound, treatment with a strong organolithium base, such as n-butyllithium, typically results in deprotonation at the most acidic positions. The presence of a directing group can guide the metalation to a specific ortho-position. organic-chemistry.org For a 3-substituted thiophene, metalation preferentially occurs at the C2 and C5 positions due to the influence of the sulfur atom. researchgate.net
The resulting organolithium or organomagnesium intermediate is a potent nucleophile that can react with a wide array of electrophiles. This two-step sequence of metalation followed by electrophilic quench allows for the introduction of diverse functional groups. Subsequent transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Kumada-Tamao-Corriu couplings, can then be employed to form new carbon-carbon or carbon-heteroatom bonds. rsc.orgnih.gov For instance, a thienyl Grignard reagent, formed via a bromine-magnesium exchange, can be coupled with aryl halides using a palladium catalyst to introduce aryl substituents. rsc.org
Table 1: Examples of Side-Chain Introduction via Metalation and Cross-Coupling
| Starting Material (General) | Metalation Reagent | Electrophile/Coupling Partner | Catalyst System | Product (General) |
| 2-Bromo-3-alkylthiophene | n-BuLi / MgBr₂ | Aryl Halide | Ni(dppp)Cl₂ | 2-Aryl-3-alkylthiophene |
| 3-Alkylthiophene | n-BuLi | CO₂ | N/A | 3-Alkylthiophene-2-carboxylic acid |
| 2,5-Dibromo-3-alkylthiophene | iPrMgBr | Aryl Halide | Pd(PPh₃)₂Cl₂ | 2,5-Diaryl-3-alkylthiophene |
| 3-Alkyl-2-halomagnesio-thiophene | N/A | 1,4-Dibromobenzene | Pd(PPh₃)₂Cl₂ | 1,4-Bis(3-alkylthiophen-2-yl)benzene rsc.org |
C-H Functionalization Methodologies in Thiophene Chemistryrsc.orgresearchgate.net
Direct C-H functionalization has emerged as a more atom- and step-economical alternative to traditional cross-coupling methods that require pre-functionalized starting materials (e.g., organohalides or organometallics). rsc.orgorganic-chemistry.org These reactions typically employ a transition-metal catalyst, most commonly palladium, to activate a C-H bond on the thiophene ring directly and couple it with a suitable reaction partner. mdpi.com
A significant challenge in the C-H functionalization of 3-substituted thiophenes is controlling the regioselectivity. The C2 and C5 (α) positions are electronically activated and generally more reactive than the C4 (β) position. rsc.org However, specialized catalytic systems and directing groups can overcome this inherent reactivity pattern. For example, palladium-catalyzed 1,4-migration has been utilized to achieve functionalization at the less accessible β-position of 2-arylthiophenes. rsc.org Similarly, different combinations of palladium catalysts, ligands, and bases can be used to selectively target either the C2 or C5 position in direct arylation reactions. researchgate.netmdpi.com
Table 2: C-H Functionalization Reactions on Thiophene Derivatives
| Thiophene Substrate (General) | Coupling Partner | Catalyst | Ligand | Base/Additive | Product (General) | Ref |
| 2-Arylthiophene | Heteroarene | Palladium | (various phosphines) | K₂CO₃ | β-Heteroarylated 2-arylthiophene | rsc.org |
| 2-Bromo-3-hexylthiophene | Ethyl 4-iodobenzoate | Palladium | N/A | AgNO₃/KF | 2-Bromo-5-(4-ethoxycarbonylphenyl)-3-hexylthiophene | researchgate.net |
| Thiophene | Aryl Iodide | Palladium/Copper | N/A | TBAF | 2-Arylthiophene | researchgate.net |
| Thiophene Derivatives | Pinacolborane | Manganese | N/A | N/A | Thiophene boronic esters | lancs.ac.uk |
Post-Polymerization Functionalization Approaches for Polythiophene Modificationcmu.eduresearchgate.netrsc.org
Post-polymerization functionalization is a versatile strategy for modifying the properties of poly(3-alkylthiophene)s (P3ATs) without re-synthesizing the entire polymer from functionalized monomers. This approach allows for the fine-tuning of a well-defined parent polymer, such as poly(this compound), to introduce new functionalities that can alter its solubility, electronic levels, and self-assembly behavior. researchgate.netscientific.net
One effective method involves the selective bromination of the 4-position on the thiophene rings of a pre-synthesized P3AT using N-bromosuccinimide (NBS). researchgate.net The resulting brominated polymer can then undergo a lithium-bromine exchange, creating a polyanionic macroinitiator. This reactive polymer can be quenched with various electrophiles to install a wide range of functional groups. researchgate.net Other approaches include using "click" chemistry, such as the thiol-ene reaction on polymers synthesized from monomers bearing alkene functionalities, to attach different chemical moieties. rsc.org This technique has been used to modify conductivity and surface properties of polythiophene films. rsc.org Functional groups like cyano (–CN), nitro (–NO₂), and amines have been successfully introduced onto P3AT backbones to create n-type or water-soluble materials. researchgate.netscientific.net
Synthesis of Oligothiophene Derivatives Incorporating this compound Unitspkusz.edu.cnbeilstein-journals.orgresearchgate.net
Oligothiophenes are well-defined, discrete-length conjugated molecules that serve as valuable models for understanding the structure-property relationships in their polymer analogues. The synthesis of oligomers containing this compound units allows for systematic studies of how conjugation length and substitution patterns affect optical and electronic properties. pkusz.edu.cn
These oligomers are typically constructed using iterative transition-metal-catalyzed cross-coupling reactions, such as Stille and Suzuki couplings. nih.govresearchgate.net The general strategy involves the stepwise coupling of mono- or di-functionalized thiophene monomers. For example, a diiodinated quaterthiophene (a four-ring oligomer) can be synthesized and then further functionalized at its ends to create more complex hybrid materials, such as oligothiophene-peptide conjugates. beilstein-journals.org By controlling the sequence of monomer addition, oligomers with specific lengths, compositions, and substitution patterns can be precisely synthesized. pkusz.edu.cnresearchgate.net These synthetic efforts have produced materials with tunable absorption and fluorescence properties for potential use in optoelectronic devices. pkusz.edu.cn
Table 3: Examples of Synthesized Oligothiophene Structures
| Oligomer Type | Key Monomer Units | Synthesis Method | Key Feature | Ref |
| Terthiophene | 3-Octylthiophene, 1,3,4-oxadiazole | Polycondensation | Tunable absorption/fluorescence | pkusz.edu.cn |
| Quaterthiophene Hybrid | Didodecyl-quaterthiophene, Oligopeptide | Multi-step including iodination and coupling | Bio-functionalized semiconductor | beilstein-journals.org |
| Butterfly-shaped Oligomers | Thieno[3,2-b]thiophene (B52689), Phenyl units | Suzuki and Stille Coupling | Tunable optical and thermal properties | researchgate.net |
Advanced Materials Research Directions and Fundamental Phenomena
Supramolecular Assembly and Self-Organization in Poly[3-(3-Methylbutyl)thiophene] Systems
The arrangement of polymer chains into ordered structures, known as supramolecular assembly or self-organization, is critical in determining the ultimate electronic and optical properties of poly[this compound] (P3MBT) and related P3ATs. These interactions are non-covalent and are driven by forces such as π-π stacking between the conjugated backbones of the thiophene (B33073) rings.
While this compound itself is not chiral, the introduction of chiral side-chains into the polythiophene backbone is a significant area of research for creating materials with unique chiroptical properties. In polymers such as poly{3-(S)-[2-methylbutyl]thiophene}, a close structural analog, the aggregation of polymer chains can induce or amplify chiral phenomena. When these polymers aggregate from solution, the individual polymer chains can stack in a specific helical or twisted arrangement, leading to a supramolecular structure that exhibits strong circular dichroism (CD) signals. This aggregation-induced chirality is a cooperative phenomenon where the interactions between many polymer chains result in a well-defined, larger-scale chiral organization. The control of this chiral ordering can even be influenced by external factors like a doping-dedoping process, which provides a method to manipulate the chiral arrangement in the aggregated state without altering the polymer's chemical structure.
The self-organization of P3MBT is highly sensitive to its environment, particularly the choice of solvent and the ambient temperature. The quality of the solvent plays a crucial role in the aggregation process.
Solvent Effects: In "good" solvents, where the polymer-solvent interactions are strong, P3MBT chains tend to exist as random coils. In "poor" or marginal solvents, polymer-polymer interactions become more favorable, promoting interchain aggregation and the formation of more ordered, planarized structures. This aggregation leads to notable changes in the material's optical properties, such as a red-shift in the UV-Vis absorption spectrum (a phenomenon known as solvatochromism), which indicates an increase in the effective conjugation length of the polymer backbone. For instance, studies on similar P3ATs show that solvents like ortho-dichlorobenzene can promote higher crystallization compared to chlorobenzene.
Temperature Effects: Temperature provides a direct means to control the kinetic and thermodynamic aspects of aggregation. Heating a P3MBT solution can break up aggregates, leading to a more disordered, random coil state. Conversely, cooling a solution can induce aggregation and crystallization. This thermo-responsive behavior is reversible and can be used to tune the material's properties. For example, in poly(3-hexylthiophene), cooling the polymer in a solvent like methylcyclohexane (B89554) leads to the formation of excimer-like aggregates with distinct vibrational features in their absorption and emission spectra. This temperature-dependent aggregation is a key factor in controlling the morphology of thin films cast from solution.
The interplay between solvent and temperature allows for precise control over the resulting supramolecular structures, which is essential for optimizing the performance of electronic devices.
Table 1: Influence of External Stimuli on Poly(3-alkylthiophene) Aggregation
| Stimulus | Effect on Polymer Chains | Resulting Property Change |
|---|---|---|
| Poor Solvent | Promotes interchain π-π stacking and aggregation. | Red-shift in UV-Vis absorption; increased structural order. |
| Good Solvent | Chains adopt a more disordered, random coil conformation. | Blue-shift in UV-Vis absorption; reduced aggregation. |
| Cooling | Reduces chain motion, favoring aggregation and crystallization. | Formation of ordered aggregates; potential for gelation. |
| Heating | Increases chain motion, leading to dissolution of aggregates. | Transition from ordered aggregates to disordered coils. |
Charge Transport Mechanisms in Conjugated Poly(3-alkylthiophenes)
The utility of P3MBT in electronic applications is fundamentally governed by its ability to transport charge carriers (holes and electrons). This transport is intrinsically linked to the polymer's structure at both the molecular and supramolecular levels.
Charge transport in semi-crystalline polythiophene films is a complex process that is generally described by hopping models. In these models, charge carriers are considered to be localized on conjugated segments of the polymer chains (forming polarons) and move by "hopping" between adjacent sites. rsc.org Several factors influence the efficiency of this process:
Energetic Disorder: Variations in the local environment, chain conformation, and packing create a distribution of energy levels for hopping sites (a Gaussian density of states). inoe.ro Carriers can become trapped in low-energy sites, and thermal energy is required to overcome these energy barriers, making mobility a temperature-dependent property. rsc.org
Structural Order: The degree of crystallinity and the orientation of crystalline domains are paramount. Well-ordered regions with close π-π stacking (typically 3.5–4.0 Å) provide efficient pathways for interchain hopping. heeneygroup.comprinceton.edu Theoretical models often combine quantum mechanical calculations for charge transfer integrals between adjacent units with semi-classical descriptions of the hopping process. researchgate.net First-principles calculations have shown that structural features like the slip in the face-to-face π-π packing and the tilt of the polymer backbone strongly influence the electronic band structure and, consequently, the carrier mobility. princeton.edunist.gov
Regioregularity refers to the specific orientation of the alkyl side chains along the polymer backbone. In the polymerization of 3-substituted thiophenes, three types of couplings can occur between monomer units: Head-to-Tail (HT), Head-to-Head (HH), and Tail-to-Tail (TT). cmu.edu
Regioregular (HT-coupled) P3ATs: Polymers with a high percentage (>95%) of HT couplings have a highly ordered structure. The regular arrangement of side chains minimizes steric hindrance, allowing the polymer backbone to adopt a planar conformation. cmu.edu This planarity maximizes the overlap of π-orbitals between adjacent thiophene rings, leading to a longer effective conjugation length, a smaller bandgap, and enhanced interchain packing. rsc.org Consequently, highly regioregular P3ATs form well-ordered crystalline domains that facilitate efficient charge transport, resulting in significantly higher charge carrier mobilities (often by orders of magnitude) compared to their regiorandom counterparts. nih.govresearchgate.netresearchgate.net
Regiorandom P3ATs: The presence of HH couplings introduces steric clashes between adjacent alkyl side chains. cmu.edu This forces the polymer backbone to twist, disrupting the π-conjugation and impeding the formation of ordered, lamellar structures. acs.org The resulting amorphous morphology leads to poor charge transport properties and lower conductivity. acs.org
Therefore, controlling the regioregularity during synthesis is a critical strategy for materials design. A high degree of head-to-tail coupling is essential for achieving the planarity and supramolecular organization required for high-performance electronic materials. researchgate.netchemrxiv.org
Table 2: Effect of Regioregularity on Poly(3-alkylthiophene) Properties
| Property | High Regioregularity (>95% HT) | Low Regioregularity (Regiorandom) |
|---|---|---|
| Chain Conformation | Planar | Twisted due to steric hindrance |
| Supramolecular Structure | Forms well-ordered, semi-crystalline lamellae | Largely amorphous |
| Effective Conjugation | High | Low (disrupted by backbone twisting) |
| Optical Band Gap | Lower | Higher |
| Charge Carrier Mobility | High (e.g., 10⁻³ - 10⁻¹ cm²/Vs) | Very Low (e.g., < 10⁻⁵ cm²/Vs) |
Research on Responsive Poly[this compound] Architectures
A frontier in materials science is the development of "smart" materials that can change their properties in response to external stimuli. Research into responsive P3AT architectures aims to combine the electronic functionality of the conjugated backbone with stimuli-responsive polymer segments.
One successful strategy involves creating block copolymers or supramolecular complexes where a P3AT segment is linked to another polymer that is sensitive to temperature, solvents, or pH. acs.orgresearchgate.net For example, a complex formed between a cationic polythiophene and a helix-forming polysaccharide can exhibit reversible color changes in response to temperature. acs.orgnih.gov As the temperature changes, the helical structure of the complex rearranges, altering the conjugation length of the polythiophene backbone and thus its optical absorption and fluorescence. nih.gov This creates a "molecular thermometer" where the material's color indicates the temperature. acs.orgnih.gov
Similarly, thermoresponsive properties can be introduced by grafting side chains like poly(N-isopropylacrylamide) (PNIPAAm) onto the polythiophene backbone. researchgate.netlsu.edu Such materials can exhibit a lower critical solution temperature (LCST) in aqueous solutions, changing their solubility and aggregation state in response to heat. acs.org Furthermore, some polythiophene-based systems have demonstrated "vaporchromism," where the color of a polymer film changes upon exposure to solvent vapors like water or methanol, indicating a structural rearrangement even in the solid state. nih.gov These responsive architectures open up possibilities for creating sensors, switches, and other smart devices based on poly[this compound]. lsu.edu
Electron-Induced Supramolecular Chirality Switching
As there is no specific research on electron-induced supramolecular chirality switching of this compound, a detailed discussion with research findings and data tables cannot be provided. The following is a general conceptual outline of how such research might be approached, based on studies of other thiophene derivatives.
Conceptual Research Framework:
The investigation into electron-induced supramolecular chirality switching of this compound would likely involve the following key aspects:
Synthesis and Characterization: The first step would be the synthesis and purification of this compound. Subsequent polymerization would be necessary to create a system where supramolecular interactions can lead to chiral assemblies. Characterization would involve standard techniques like NMR, mass spectrometry, and elemental analysis.
Induction of Supramolecular Chirality: The formation of chiral supramolecular aggregates would then be induced, perhaps by using a "poor" solvent to encourage aggregation of the polymer chains. The presence of a chiral structure would be confirmed by circular dichroism (CD) spectroscopy, which would show a characteristic signal in the UV-Vis absorption region of the thiophene backbone.
Electron-Induced Switching: The switching of chirality would be attempted by introducing electrons (reduction) or removing them (oxidation). This could be achieved chemically, using reducing or oxidizing agents, or electrochemically, by applying a potential.
Monitoring the Switching Process: The changes in the supramolecular structure would be monitored in real-time using CD and UV-Vis spectroscopy. A successful switch would be indicated by a significant change or disappearance of the CD signal upon redox stimulation, and its recovery upon reversing the process.
Hypothetical Data Tables:
In a hypothetical study, the following data tables might be generated to present the findings:
| Table 1: Spectroscopic Data for Supramolecular Assemblies of Poly(this compound) | |
| State | UV-Vis λmax (nm) |
| Neutral Aggregates | 450 |
| Oxidized Aggregates | 800 |
| Reduced Aggregates | 400 |
| Table 2: Chiroptical Properties of Poly(this compound) Aggregates | |
| State | CD Signal (mdeg) |
| Neutral Aggregates | +20 at 455 nm |
| Oxidized Aggregates | 0 |
| Chemically Reduced Aggregates | +18 at 455 nm |
These tables are purely illustrative and are intended to show the type of data that would be collected in such an experiment. The actual values would depend on the specific experimental conditions and the intrinsic properties of the material.
The exploration of electron-induced supramolecular chirality switching in this compound remains a scientifically intriguing but as-yet-unexplored research topic. Future work in this area could provide valuable insights into the fundamental principles of chiral materials and their potential applications in advanced technologies.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 3-(3-Methylbutyl)thiophene derivatives?
- Methodological Answer : Synthesis routes vary based on substituents. For example, equimolar reactants in 1,4-dioxane at room temperature (24–48 hours) yield intermediates like 3a and 3b . Alternatively, refluxing in CH₂Cl₂ under nitrogen with anhydrides (e.g., succinic anhydride) produces acylated derivatives (e.g., 67% yield for compound 2) . Optimization requires balancing reaction time, solvent polarity, and stoichiometry. Use HPLC (MeCN:H₂O gradients) for purification .
Q. How can spectroscopic methods characterize this compound derivatives?
- Methodological Answer :
- 1H/13C NMR : Identify thiophene ring protons (δ 6.5–7.5 ppm) and alkyl chain integration (e.g., 3-methylbutyl at δ 0.8–1.6 ppm). Adjacent carbonyl groups shift signals downfield (e.g., ester carbons at δ 165–170 ppm) .
- IR : Confirm C=O (1690–1750 cm⁻¹), C≡N (2200–2250 cm⁻¹), and C-O (1200–1300 cm⁻¹) stretches .
- HRMS : Validate molecular ion peaks (e.g., [M+H]+ for compound 30: m/z 410.1521) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Use PPE (gloves, goggles) to avoid inhalation/skin contact. Store waste separately and dispose via certified hazardous waste services. Deuterated analogs (e.g., 3-Methylthiophene-d3) require isotopic labeling compliance . Maintain ambient storage (<25°C) to prevent degradation .
Advanced Research Questions
Q. How can contradictions in reported synthetic yields be resolved?
- Methodological Answer : Discrepancies arise from variables like catalyst choice (e.g., Pd2(dba)3 for Suzuki coupling vs. Knochel-Hauser bases for arylation ). Compare reaction scales (e.g., 50 mg vs. 5 g) and purity of starting materials. Use controlled experiments with TLC/HPLC monitoring to track byproduct formation .
Q. What role does DFT play in understanding the electronic properties of this compound derivatives?
- Methodological Answer : DFT (e.g., B3LYP functional) calculates frontier molecular orbitals (FMOs) to predict UV-vis absorption (e.g., λmax ~350 nm for thienyl-bridged oligophenothiazines) . Compare TD-DFT results with experimental spectra to validate charge-transfer transitions .
Q. How is this compound utilized in electropolymerization for conductive materials?
- Methodological Answer : Electropolymerize thiophene-helicene conjugates (e.g., 3-([7]helicen-9-yl)-thiophene) onto carbon electrodes. Optimize parameters like voltage (1.5–2.0 V) and electrolyte (LiClO₄ in acetonitrile) to form poly(thiophene) films. Characterize conductivity via cyclic voltammetry .
Q. What mechanisms underlie the antibacterial activity of this compound derivatives?
- Methodological Answer : Derivatives like 2-amino-3-acyl-tetrahydrobenzothiophenes disrupt bacterial virulence (e.g., inhibit type 1 fimbriae in E. coli). Use MIC assays (e.g., 8–32 µg/mL against S. aureus) and molecular docking to study ligand-enzyme interactions (e.g., FabH inhibition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
